molecular formula C9H6F3N5O B14918059 n-(4h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide

n-(4h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide

Cat. No.: B14918059
M. Wt: 257.17 g/mol
InChI Key: RZFJTTZTAOUEKV-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide is a chemical compound for research and development applications. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of bioactive molecules . Compounds featuring this core have been investigated for a wide range of therapeutic areas, demonstrating potential in antimicrobial, anti-inflammatory, and antitumor applications, among others . Furthermore, the 1,2,4-triazole pharmacophore is a key structural element in the development of central nervous system (CNS) active agents, including anticonvulsants, where related analogues have shown activity in models like the maximal electroshock (MES) test and have been found to interact with GABA_A receptors . The integration of a picolinamide moiety and a trifluoromethyl group in its structure may influence its physicochemical properties and binding affinity, making it a compound of interest for further exploration in hit-to-lead optimization campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for specific studies on this compound's potential applications and mechanism of action.

Properties

Molecular Formula

C9H6F3N5O

Molecular Weight

257.17 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C9H6F3N5O/c10-9(11,12)5-1-2-6(13-3-5)7(18)16-8-14-4-15-17-8/h1-4H,(H2,14,15,16,17,18)

InChI Key

RZFJTTZTAOUEKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=O)NC2=NC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide typically involves the reaction of 5-(trifluoromethyl)picolinic acid with 4H-1,2,4-triazole in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. These methods often employ automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can lead to the formation of triazole derivatives with reduced functional groups .

Scientific Research Applications

N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : Electron-withdrawing groups (e.g., -CF₃, chloro) improve metabolic stability, while bulky groups (e.g., phenyl, pyrazinyl) influence steric interactions with target proteins .
  • Biological Relevance : These analogs were developed as tankyrase inhibitors, with substituent diversity optimizing binding affinity and selectivity .

Thioester vs. Amide Derivatives

F3F () : S-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]-5-(phenylethynyl)furan-2-carbothioate shares the trifluoromethyl-triazole motif but replaces the picolinamide with a furan carbothioate group.

  • Classification : F3F is categorized under Chem (chemical class: thioesters), whereas the target compound falls under amides, reflecting divergent mechanisms .

Heterocycle Variants: Thiadiazole and Oxadiazole Derivatives

Compounds in –4 replace the triazole core with 1,2,4-thiadiazole or 1,2,4-oxadiazole:

Compound ID () Core Heterocycle Substituents Key Features
11 1,2,4-Thiadiazole 5-Cyclopropoxypyridin-2-yl, 3-methylpyridin-2-yl Sulfur atom increases electronegativity, potentially enhancing macrofilaricidal activity
6 () 1,2,4-Oxadiazole 5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl Oxygen in oxadiazole improves solubility; tetrahydropyran enhances bioavailability

Key Contrasts :

  • Electronic Properties : Thiadiazoles (S-containing) exhibit stronger electron-withdrawing effects than triazoles (N-containing), affecting binding to electron-rich enzyme pockets.
  • Biological Targets : Thiadiazole/oxadiazole derivatives are optimized for macrofilaricidal activity, whereas triazole-picolinamides target tankyrases .

Biological Activity

n-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. The triazole ring is known for its diverse biological properties, including antifungal, antibacterial, and herbicidal activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound this compound has the following molecular structure:

  • Molecular Formula : C10H8F3N5
  • Molecular Weight : 263.20 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria. The introduction of trifluoromethyl groups has been shown to enhance the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness against microbial pathogens.

Compound Target Organism Activity (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains. The mechanism typically involves inhibition of ergosterol synthesis in fungal cell membranes.

3. Herbicidal Activity

The compound has been evaluated for its herbicidal properties as well. A study demonstrated that it acts as a potent inhibitor of phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants.

Herbicide Activity Target Plant Species Effective Dose (g/ha)
Inhibition of PDSAmaranthus retroflexus375 - 750
Inhibition of PDSChenopodium album500 - 1000

Case Studies

Several research articles have documented the biological activities of triazole derivatives similar to this compound:

  • Antibacterial Studies : A recent study explored the synthesis and characterization of various triazole derivatives and their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of trifluoromethyl groups significantly enhanced antibacterial efficacy .
  • Antifungal Mechanism : Research on triazole compounds revealed that they function by disrupting fungal cell membrane integrity through inhibition of ergosterol biosynthesis. This mechanism was confirmed through in vitro assays showing reduced fungal growth in the presence of these compounds .
  • Herbicidal Efficacy : A comparative study on herbicides demonstrated that triazole-based compounds could effectively control weed growth by inhibiting essential metabolic pathways in target species .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazole-thiol intermediates (e.g., 4-amino-5-mercapto-1,2,4-triazole derivatives) can react with activated picolinamide precursors under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on temperature (80–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts like disulfides . Post-synthesis purification typically involves silica gel chromatography or recrystallization using ethanol/water mixtures .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer : Use high-resolution LC-MS to confirm molecular weight (expected [M+H]⁺ ~317.1) and ¹H/¹³C NMR for functional group verification. Key NMR signals include the triazole proton (δ ~8.5–9.0 ppm), trifluoromethyl group (δ ~120–125 ppm in ¹³C), and picolinamide carbonyl (δ ~165–170 ppm). FT-IR can confirm C=O (1680–1700 cm⁻¹) and triazole C-N (1500–1550 cm⁻¹) stretches .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : Screen for insecticidal or antifungal activity using in vitro mitochondrial inhibition assays (e.g., NADH oxidation rates in insect cell lines) or receptor-binding studies (e.g., competitive displacement with ryanodine in muscle tissue preparations). EC₅₀ values should be compared to reference compounds like chlorantraniliprole .

Advanced Research Questions

Q. How do substituents on the triazole ring influence Ryanodine receptor (RyR) modulation?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with varied triazole substituents (e.g., methyl, cyclohexyl, or fluorobenzyl groups). Use radioligand binding assays (³H-ryanodine displacement) and calcium flux measurements in HEK293 cells expressing RyR isoforms. Computational docking (e.g., AutoDock Vina) can predict binding affinities to RyR’s transmembrane domains . Data from suggests trifluoromethyl and pyridinyl groups enhance binding specificity to insect RyRs.

Q. How can contradictory data on mitochondrial complex inhibition be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example, if conflicting reports exist on Complex II vs. IV inhibition, perform oxygen consumption rate (OCR) assays with isolated mitochondria using substrates like succinate (Complex II) or TMPD/ascorbate (Complex IV). Combine with Western blotting to quantify protein expression levels of target complexes . Contradictions may arise from species-specific enzyme conformations or assay interference (e.g., redox cycling by triazole metabolites).

Q. What computational strategies predict off-target interactions in mammalian systems?

  • Methodological Answer : Use molecular dynamics (MD) simulations and pharmacophore modeling to assess selectivity. For instance, dock the compound into human RyR2 (PDB: 5TBP) and compare binding energies to insect RyR homology models. Off-target risks (e.g., kinase inhibition) can be screened via cheminformatics tools like SwissTargetPrediction . highlights the importance of removing co-crystallized ligands (e.g., FAD in DprE1) to avoid false positives.

Q. What strategies improve metabolic stability in agrochemical applications?

  • Methodological Answer : Introduce metabolically resistant groups (e.g., deuterium at labile C-H bonds) or modify the picolinamide moiety to reduce cytochrome P450 oxidation. Accelerated stability studies in liver microsomes (e.g., rat S9 fractions) can identify degradation hotspots. For field applications, test photostability under UV light (λ = 290–400 nm) and adjust formulations with UV absorbers .

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